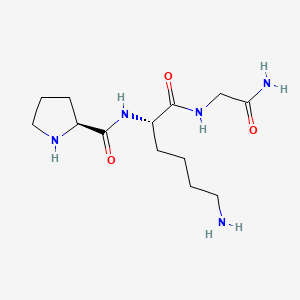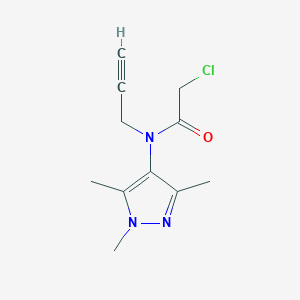
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a propynyl group, and a trimethylpyrazolyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, propargyl bromide, and 1,3,5-trimethylpyrazole.
Reaction Conditions: The reaction conditions may include the use of a base such as potassium carbonate or sodium hydride to deprotonate the starting materials and facilitate nucleophilic substitution reactions.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may yield an amide derivative.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide depends on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, leading to a specific biological response. The exact pathways involved would require further research and experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-3-yl)acetamide: A similar compound with a different substitution pattern on the pyrazole ring.
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A compound with one less methyl group on the pyrazole ring.
Uniqueness
The uniqueness of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide lies in its specific substitution pattern and the presence of the propynyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
87675-22-7 |
|---|---|
Fórmula molecular |
C11H14ClN3O |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
2-chloro-N-prop-2-ynyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H14ClN3O/c1-5-6-15(10(16)7-12)11-8(2)13-14(4)9(11)3/h1H,6-7H2,2-4H3 |
Clave InChI |
FEAJDQICCCRTSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)N(CC#C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
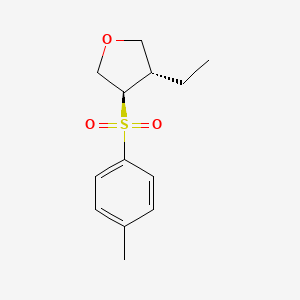
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
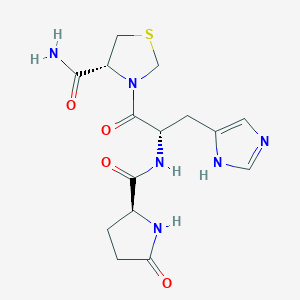
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
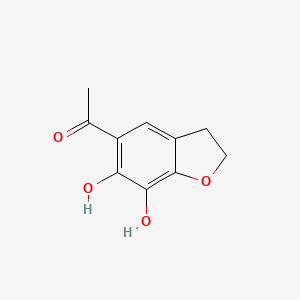

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
